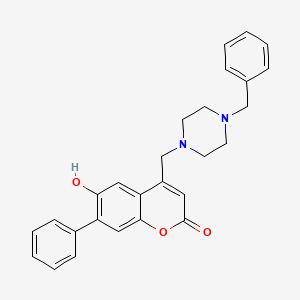

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Description

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin (chromen-2-one) derivative characterized by a benzylpiperazinylmethyl group at position 4, a hydroxyl group at position 6, and a phenyl substituent at position 7 of the chromenone core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c30-25-16-24-22(15-27(31)32-26(24)17-23(25)21-9-5-2-6-10-21)19-29-13-11-28(12-14-29)18-20-7-3-1-4-8-20/h1-10,15-17,30H,11-14,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDGRCOUDBKCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under basic conditions to form the chromen-2-one scaffold.

Introduction of the benzylpiperazine moiety: The chromen-2-one intermediate is then reacted with 4-benzylpiperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Hydroxylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of chromen-2-one ketones or aldehydes.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antimicrobial and antiviral activities.

Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.

Pharmacology: Research has explored its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one core can interact with enzymes and proteins involved in oxidative stress pathways . These interactions can lead to modulation of biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the chromenone ring and the piperazine moiety, significantly altering physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Chromenone Derivatives

Physicochemical Properties

- Electronic Effects : Electron-withdrawing groups like chlorine in 3-chlorophenylpiperazine analogs (e.g., ) may reduce basicity of the piperazine nitrogen, altering receptor binding compared to the electron-neutral benzyl group in the target compound.

Biological Activity

The compound 4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one , often referred to as a chromenone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents that enhance its biological properties. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 877794-36-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Chromenone Core : Starting with phenolic compounds and employing condensation reactions.

- Piperazine Substitution : Introduction of the piperazine ring via nucleophilic substitution.

- Final Functionalization : Hydroxylation at the 6-position and benzylation at the 4-position.

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives, including the target compound, demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro assays using DPPH and ABTS radical scavenging methods indicated that it effectively reduces oxidative stress, which is crucial in preventing cellular damage.

Acetylcholinesterase Inhibition

One notable biological activity is its potential as an acetylcholinesterase inhibitor, making it a candidate for treating neurodegenerative diseases like Alzheimer's. The IC50 values for acetylcholinesterase inhibition were recorded at approximately 45 µM, suggesting moderate potency compared to known inhibitors.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The presence of hydroxyl groups enhances binding affinity to enzyme active sites.

- Free Radical Scavenging : The chromene structure facilitates electron donation, neutralizing free radicals.

Case Studies

- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.